4-Acetyloxy Omeprazole Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

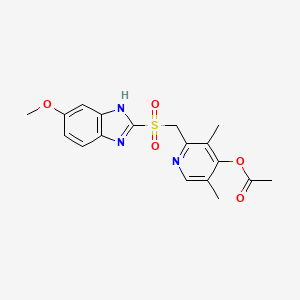

4-Acetyloxy Omeprazole Sulfone (CAS: sc-480240) is a derivative of omeprazole sulfone, a well-characterized metabolite of the proton pump inhibitor omeprazole. The acetyloxy (-OAc) substituent at the 4-position distinguishes it from the parent omeprazole sulfone, which features a sulfonyl group (-SO₂-) at the benzimidazole-pyridine junction. This structural modification may influence solubility, metabolic stability, and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy Omeprazole Sulfone typically involves the acetylation of omeprazole sulfone. The process begins with the preparation of omeprazole sulfone, which is achieved by oxidizing omeprazole using an oxidizing agent such as hydrogen peroxide or a peracid. The resulting omeprazole sulfone is then acetylated using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyloxy Omeprazole Sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetyloxy Omeprazole Sulfone is utilized in various scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of sulfone derivatives in different chemical reactions.

Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, especially in the treatment of gastric acid-related disorders.

Wirkmechanismus

The mechanism of action of 4-Acetyloxy Omeprazole Sulfone is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, thereby alleviating conditions such as gastroesophageal reflux disease and peptic ulcers. The compound binds covalently to the cysteine residues on the H+/K±ATPase enzyme, leading to prolonged inhibition of acid secretion .

Vergleich Mit ähnlichen Verbindungen

Omeprazole Sulfone

Structural Differences : Omeprazole sulfone lacks the acetyloxy group present in 4-acetyloxy omeprazole sulfone. Its sulfone moiety arises from CYP3A4-mediated oxidation of omeprazole’s sulfoxide group .

Physicochemical Properties :

- pKa : 8.15–8.38 (vs. omeprazole: 9.18–9.21), enhancing ionization at physiological pH and reducing lipophilicity .

Metabolism : - Primarily formed via CYP3A4, with higher formation from S-omeprazole due to stereoselective metabolism .

- In CYP2C19 poor metabolizers, omeprazole sulfone accumulates due to reduced 5-hydroxylation pathway activity .

Pharmacokinetics : - Dose-dependent formation in esomeprazole (S-omeprazole) metabolism, with longer half-life in CYP2C19 poor metabolizers .

Biological Activity : - Inhibits midazolam metabolism (IC₅₀: 0.2–1.5 mM in human microsomes), comparable to cimetidine .

- Used as a probe for CYP3A4 activity in clinical studies .

5-Hydroxy Omeprazole Sulfone

Structural Differences : Features a hydroxyl (-OH) group at the 5-position of the benzimidazole ring instead of the acetyloxy group.

Metabolism :

- Secondary metabolite of omeprazole, formed via CYP2C19-mediated hydroxylation of omeprazole sulfone .

- Limited kinetic data exist, but its urinary excretion correlates with CYP2C19 phenotype . Role in Drug Interactions:

- Plasma ratios of 5-hydroxyomeprazole/omeprazole sulfone are used to assess CYP2C19 and CYP3A4 interactions, though uncharacterized metabolic pathways may skew results .

Sulindac Sulfone

Structural Differences : Derived from the NSAID sulindac, with a sulfone group replacing the sulfide.

Biological Activity :

- Binds VDAC1/2 to inhibit mTOR signaling, suggesting sulfone groups may enhance VDAC-targeted drug design .

- Contrasts with omeprazole sulfone’s CYP3A4-related effects, highlighting divergent therapeutic applications.

Rabeprazole Sulfone

Structural Differences : Contains a methoxypropoxy group on the pyridine ring, unlike omeprazole derivatives.

Metabolism :

- Likely metabolized by CYP3A4, similar to omeprazole sulfone, though structural variations may alter enzyme affinity .

Research Findings and Data Tables

Table 1. Structural and Metabolic Comparison of Sulfone Derivatives

| Compound | Key Substituent | Molecular Weight | Primary Metabolic Enzyme | Biological Role |

|---|---|---|---|---|

| This compound | 4-OAc, sulfonyl | Not reported | Likely CYP3A4 | Undefined (probable CYP probe) |

| Omeprazole Sulfone | Sulfonyl | 362.4 | CYP3A4 | CYP3A4 probe, CYP inhibitor |

| 5-Hydroxy Omeprazole Sulfone | 5-OH, sulfonyl | 377.4 | CYP2C19 | Secondary metabolite, CYP marker |

| Sulindac Sulfone | NSAID backbone | 354.4 | Not characterized | VDAC binder, mTOR inhibitor |

| Rabeprazole Sulfone | Methoxypropoxy | 383.4 | Likely CYP3A4 | Proton pump inhibitor metabolite |

Table 2. Pharmacokinetic and Inhibitory Properties

*Dependent on CYP2C19 phenotype .

Key Insights and Implications

- Structural Impact on Activity : The acetyloxy group in this compound may enhance solubility compared to omeprazole sulfone but could reduce membrane permeability.

- Metabolic Pathways : Like omeprazole sulfone, this compound is likely metabolized by CYP3A4, making it susceptible to drug interactions with CYP3A4 inhibitors/inducers (e.g., rifampicin, ketoconazole) .

- Therapeutic Potential: While omeprazole sulfone serves as a CYP3A4 probe, this compound’s role remains unexplored. Sulindac sulfone’s VDAC-binding activity suggests sulfone derivatives could have applications beyond acid suppression .

Biologische Aktivität

4-Acetyloxy Omeprazole Sulfone is a derivative of omeprazole, a well-established proton pump inhibitor (PPI) used primarily in the treatment of gastric acid-related disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.

Target Enzyme

The primary target of this compound is the (H+, K+)-ATPase enzyme , which is located at the secretory surface of gastric parietal cells. This enzyme plays a crucial role in gastric acid secretion.

Mode of Action

The compound works by covalently binding to the sulfhydryl groups of cysteine residues on the (H+, K+)-ATPase enzyme. This binding inhibits the enzyme's activity, leading to a decrease in hydrogen ion (proton) exchange for potassium ions, ultimately reducing gastric acidity.

Pharmacokinetics

This compound is metabolized similarly to its parent compound, omeprazole. The metabolic pathways involve:

- CYP2C19 Enzyme: Primarily responsible for converting omeprazole to its hydroxy derivative.

- CYP3A4 Enzyme: Further metabolizes omeprazole to omeprazole sulfone.

This metabolism results in various metabolites that may also possess biological activity.

Cellular Effects

This compound exhibits significant effects on gastric parietal cells by inhibiting acid secretion. The temporal effects observed in laboratory settings indicate that while the compound has a relatively short plasma elimination half-life, its inhibitory effects on gastric acid secretion can last for several days.

Dosage Effects in Animal Models

Studies have shown that this compound is effective in treating gastric hyperacidity across various animal species. The dosage and specific effects are still under investigation but suggest a promising therapeutic profile.

Research Applications

This compound has been explored for various scientific research applications:

- Chemistry: Used as a model compound to study sulfone derivatives' behavior in chemical reactions.

- Biology: Investigated for potential effects on biological systems, particularly regarding enzyme inhibition and protein interactions.

- Medicine: Explored for therapeutic applications in treating gastric acid-related disorders and possibly other conditions .

Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Inhibits (H+, K+)-ATPase via covalent binding | Treatment of gastric acid-related disorders |

| Omeprazole | Inhibits (H+, K+)-ATPase similar to above | Treatment of GERD, ulcers |

Q & A

Basic Research Questions

Q. How is 4-Acetyloxy Omeprazole Sulfone identified and characterized in pharmaceutical impurity profiling?

- Methodology : Use reversed-phase liquid chromatography (RP-LC) with UV detection (302 nm) to separate and quantify impurities. Relative retention times (RRT) are critical: Omeprazole Sulfone (RRT 0.8) is distinguished from Omeprazole (RRT 1.0) and other related compounds like Omeprazole N-oxide (RRT 0.45) . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify the acetyloxy and sulfone moieties .

Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?

- Safety Measures : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use NIOSH/CEN-certified respirators, nitrile gloves, and protective eyewear. Store at -20°C in sealed containers to prevent degradation. In case of exposure, rinse affected areas with water and seek medical attention .

Q. What is the role of this compound in Omeprazole metabolism studies?

- Metabolic Pathways : Omeprazole is metabolized by CYP3A4 to form Omeprazole Sulfone, a major metabolite with minimal antisecretory activity. In vitro studies use human liver microsomes or recombinant CYP enzymes to quantify metabolic conversion rates. High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) tracks metabolite formation .

Advanced Research Questions

Q. How can chemometric models optimize HPLC conditions for resolving this compound from co-eluting impurities?

- Experimental Design : Employ a full factorial design with pH (7.0–9.0) and temperature (20–40°C) as variables. Use acetonitrile or methanol as organic modifiers. Retention decreases with higher pH due to deprotonation of the benzimidazole group (pKa ~8.15–9.21). Resolution is maximized at pH 8.0 and 30°C, validated through adsorption isotherm measurements .

Q. How do solubility properties of this compound derivatives influence crystallization protocols?

- Data-Driven Approach : Measure solubility in ethanol, acetone, and methanol across 280.35–319.65 K using the gravimetric method. For example, solubility in methanol increases linearly with temperature, enabling solvent-antisolvent crystallization at 95% purity. Correlate data with the Apelblat equation to predict optimal solvent ratios .

Q. What contradictions exist in assessing the contribution of this compound to CYP-mediated drug-drug interactions (DDIs)?

- Analysis : While Omeprazole Sulfone is a reversible inhibitor of CYP2C19/CYP3A4 (IC₅₀ = 10–20 µM), its time-dependent inhibition (TDI) potential is debated. In vivo studies show metabolites contribute 30–63% to hepatic DDIs, but their low plasma concentrations (AUCm/AUCp <0.25) limit clinical relevance. Use static mechanistic models (e.g., [I]/Ki) with unbound inhibitor concentrations to reconcile in vitro-in vivo discrepancies .

Q. What synthetic challenges arise in avoiding overoxidation to sulfone derivatives during Omeprazole analog synthesis?

- Process Optimization : Overoxidation to sulfone occurs during sulfinyl-to-sulfonyl conversion. Mitigate this by controlling reaction time, temperature, and oxidant stoichiometry (e.g., H₂O₂ in acetic acid). Novel routes using sulfinic esters and Grignard reagents reduce side-product formation. Monitor purity via thin-layer chromatography (TLC) and HPLC .

Eigenschaften

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFZNDVDKZPQHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.